
Ethyl 2,3-dimethylpent-4-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,3-dimethylpent-4-enoate is an organic compound with the molecular formula C9H16O2. It is an ester derived from the corresponding carboxylic acid and ethanol. This compound is characterized by its unique structure, which includes a double bond and two methyl groups on the pentene chain, making it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2,3-dimethylpent-4-enoate can be synthesized through several methods. One common approach involves the esterification of 2,3-dimethylpent-4-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
化学反应分析
Types of Reactions
Ethyl 2,3-dimethylpent-4-enoate undergoes several types of chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions to oxidize the double bond.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Corresponding alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
科学研究应用
Ethyl 2,3-dimethylpent-4-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of ethyl 2,3-dimethylpent-4-enoate depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The double bond and ester group are key functional groups that participate in these interactions, influencing the compound’s reactivity and specificity.
相似化合物的比较
Ethyl 2,3-dimethylpent-4-enoate can be compared with other similar compounds such as:
Ethyl 3,4-dimethylpent-2-enoate: Similar structure but with different positioning of the double bond and methyl groups.
Ethyl 3,3-dimethylpent-4-en-1-oate: Another ester with a similar backbone but different functional group positioning.
Methyl 2,2-dimethylpent-4-enoate: A methyl ester variant with similar structural features.
These comparisons highlight the unique structural features of this compound, which influence its reactivity and applications in various fields.
属性
CAS 编号 |
60066-59-3 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
ethyl 2,3-dimethylpent-4-enoate |
InChI |
InChI=1S/C9H16O2/c1-5-7(3)8(4)9(10)11-6-2/h5,7-8H,1,6H2,2-4H3 |
InChI 键 |
CPHJRGIJAQUSAN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)C(C)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-heptyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14597977.png)
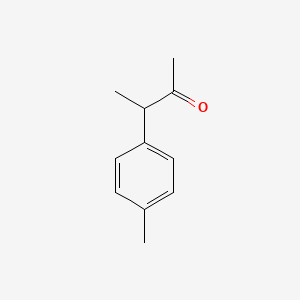
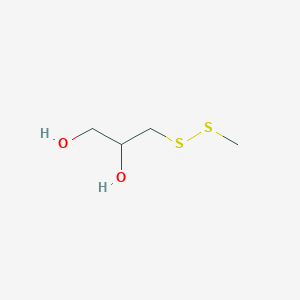

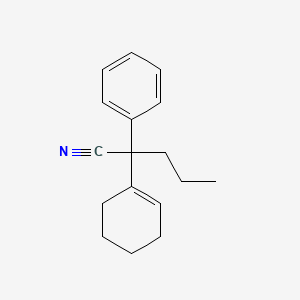

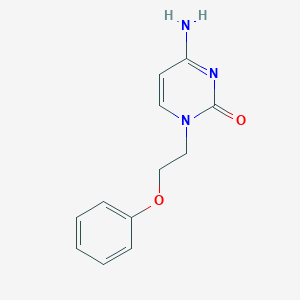
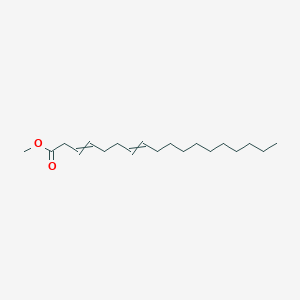
![2-Methyl-3-[methyl(2-phenylethyl)amino]-2,3-dihydro-1H-inden-1-one](/img/structure/B14598019.png)

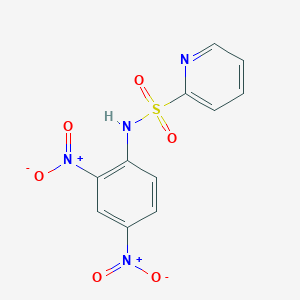
![[3,4-Diacetyloxy-5-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14598027.png)
methyl}amino)benzoic acid](/img/structure/B14598032.png)

